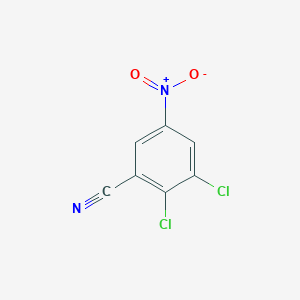

2,3-Dichloro-5-nitrobenzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H2Cl2N2O2 |

|---|---|

Molecular Weight |

217.01 g/mol |

IUPAC Name |

2,3-dichloro-5-nitrobenzonitrile |

InChI |

InChI=1S/C7H2Cl2N2O2/c8-6-2-5(11(12)13)1-4(3-10)7(6)9/h1-2H |

InChI Key |

WNZMKLNDPCMSLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2,3 Dichloro 5 Nitrobenzonitrile

Reactivity Profiles of the Nitrile Functional Group

The nitrile (cyano) group is a versatile functional group characterized by a carbon-nitrogen triple bond. This feature makes it susceptible to a variety of chemical reactions. ebsco.com

The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. The triple bond in the nitrile group reacts with negatively charged nucleophiles to form an imine anion intermediate. libretexts.org This intermediate can then undergo further reactions. Organometallic reagents, such as Grignard reagents, can add to the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.org

Nitriles can undergo hydrolysis to form either amides or carboxylic acids, depending on the reaction conditions. This transformation can be catalyzed by either acid or base. libretexts.org The partial hydrolysis of nitriles to amides is a particularly useful reaction. semanticscholar.orgoatext.com For instance, the use of sodium hydroxide (B78521) in isopropyl alcohol has been shown to effectively mediate the hydration of various organonitriles to their corresponding amides. oatext.com

The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation to yield an imidic acid, which then tautomerizes to the more stable amide. libretexts.org Further hydrolysis of the amide can lead to the formation of a carboxylic acid. libretexts.org

Table 1: Hydrolysis and Amidation of Nitriles

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Base-Catalyzed Hydrolysis | NaOH, Isopropyl Alcohol, Heat oatext.com | Amide |

| Acid-Catalyzed Hydrolysis | H+, H2O, Heat libretexts.org | Carboxylic Acid |

Reactivity Profiles of the Nitro Functional Group

The nitro group is a strong electron-withdrawing group that can be transformed into a variety of other functional groups, most notably an amino group.

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. wikipedia.org A variety of reagents can be employed for this purpose, and the choice of reagent is often dictated by the presence of other functional groups in the molecule. For a compound like 2,3-dichloro-5-nitrobenzonitrile, a selective reduction method is necessary to avoid the reduction of the nitrile group or dehalogenation.

Several methods are available for the selective reduction of nitro groups in the presence of other reducible functionalities. niscpr.res.in Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is a common method, though it can sometimes lead to the reduction of other groups. commonorganicchemistry.com Chemical reducing agents such as iron in acidic media, tin(II) chloride (SnCl2), and sodium hydrosulfite are also widely used and can offer greater selectivity. wikipedia.orgcommonorganicchemistry.com For instance, SnCl2 is known for its mildness and ability to reduce nitro groups without affecting other reducible groups. commonorganicchemistry.com Another effective system for selective nitro reduction is the use of hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder, which has been shown to be effective for various substituted nitroaromatics. niscpr.res.in

Table 2: Reagents for Selective Nitro Group Reduction

| Reagent | Conditions | Selectivity |

|---|---|---|

| Hydrazine glyoxylate / Zn or Mg powder | Room Temperature niscpr.res.in | High selectivity for nitro group over other reducible groups. niscpr.res.in |

| Tin(II) Chloride (SnCl2) | Acidic Conditions commonorganicchemistry.com | Mild and selective for nitro groups. commonorganicchemistry.com |

| Iron (Fe) | Acidic Conditions (e.g., Acetic Acid) commonorganicchemistry.com | Mild and selective for nitro groups. commonorganicchemistry.com |

| Sodium Sulfide (B99878) (Na2S) | - commonorganicchemistry.com | Can selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |

| Catalytic Hydrogenation (e.g., Raney Nickel) | H2 commonorganicchemistry.com | Effective but may also reduce other functional groups. commonorganicchemistry.com |

The reduction of the related compound, 2-fluoro-5-nitrobenzonitrile, to 2-fluoro-5-aminobenzonitrile has been documented, highlighting the feasibility of this transformation in similar systems. sigmaaldrich.com The resulting 2-amino-5-nitrobenzonitrile (B98050) is also a known compound. sigmaaldrich.com

Beyond reduction to amines, the nitro group can undergo other transformations. Partial reduction can lead to the formation of hydroxylamines. wikipedia.org For example, using zinc metal in aqueous ammonium (B1175870) chloride can facilitate this conversion. wikipedia.org

Reactivity Profiles of the Chlorine Substituents

The chlorine atoms on the aromatic ring of this compound are subject to nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing nitro and cyano groups activates the ring towards attack by nucleophiles. The positions of the chlorine atoms relative to these activating groups will influence their reactivity.

In a related compound, 5-chloro-2-nitrobenzonitrile, the chlorine atom can be substituted by various nucleophiles like amines or thiols. This suggests that the chlorine atoms in this compound would also be susceptible to similar substitution reactions. The specific chlorine atom that is substituted will depend on the reaction conditions and the nature of the attacking nucleophile. For example, in 2-(2,3-dichloroanilino)-5-nitrobenzonitrile, an amino group has displaced a substituent on a dichlorinated ring system, though the starting material is different. nih.gov

The reactivity of chloro-substituted nitroaromatics is a well-studied area. For instance, in 4,6-dichloro-5-nitrobenzofuroxan, the chlorine atoms can be substituted by amines. mdpi.com The electronic effects of the substituents play a crucial role in determining the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound. This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org The presence of strong electron-withdrawing groups, such as the nitro and cyano groups on the this compound ring, activates the chlorine atoms towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org

The SNAr mechanism proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion, followed by elimination of the leaving group to restore aromaticity. mdpi.com The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the specific positions of the electron-withdrawing groups relative to the leaving group. mdpi.com For SNAr to occur, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the intermediate. libretexts.org

In the context of dihalogenated compounds like this compound, sequential nucleophilic substitution reactions can be performed, allowing for the introduction of different nucleophiles in a stepwise manner. nih.gov This enables the synthesis of complex, highly substituted aromatic compounds.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for various transition-metal-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions typically involve a palladium catalyst and have become indispensable tools in modern organic synthesis. researchgate.net

Suzuki Coupling:

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgorganic-chemistry.orgfishersci.co.uk This reaction is widely used to form carbon-carbon bonds. youtube.com In the case of this compound, the chlorine atoms can be sequentially replaced by aryl, heteroaryl, or vinyl groups from the corresponding boronic acids. The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reactivity of the two chlorine atoms can often be differentiated, allowing for selective mono- or di-substitution. The presence of the nitro group can also influence the reaction, sometimes leading to denitrative coupling where the nitro group itself is replaced. acs.orgmdpi.com

Sonogashira Coupling:

The Sonogashira coupling is another palladium-catalyzed reaction that forms a carbon-carbon bond, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically requires a copper(I) co-catalyst and a mild base. wikipedia.orgorganic-chemistry.org This reaction can be applied to this compound to introduce alkynyl substituents. Similar to the Suzuki coupling, sequential reactions can be performed on dihalogenated substrates. nih.gov Denitrative Sonogashira-type couplings, where the nitro group is replaced by an alkynyl group, have also been developed, expanding the synthetic utility of nitroarenes. rsc.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for synthesizing aryl amines. organic-chemistry.org this compound can undergo Buchwald-Hartwig amination to introduce primary or secondary amine functionalities. The choice of phosphine (B1218219) ligand is crucial for the success of the reaction and can influence the scope of both the amine and the aryl halide. wikipedia.orgresearchgate.net The reaction generally proceeds via an oxidative addition, deprotonation, and reductive elimination cycle. researchgate.net The use of different bases can be necessary to accommodate various functional groups on the substrates. libretexts.org

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. msu.edu However, for a substrate like this compound, EAS reactions are significantly disfavored. The benzene ring in this molecule is highly deactivated due to the powerful electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups, as well as the inductive effect of the two chlorine atoms. mnstate.edu

Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. mnstate.edu The initial step of an EAS reaction, the attack of the aromatic π-system on the electrophile to form a positively charged intermediate (the arenium ion or sigma complex), is the rate-determining step. msu.edu The presence of deactivating groups destabilizes this carbocationic intermediate, increasing the activation energy and slowing down the reaction rate significantly. mnstate.edu

Common EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation would require extremely harsh conditions to proceed on such a deactivated ring, and would likely lead to decomposition or undesired side reactions rather than the expected substitution. byjus.commasterorganicchemistry.comlibretexts.org

Mechanistic Investigations of Key Organic Reactions

The study of reaction mechanisms provides a deeper understanding of the factors that govern the reactivity and selectivity of chemical transformations. researchgate.net

For Nucleophilic Aromatic Substitution (SNAr) , mechanistic studies have confirmed the two-step addition-elimination pathway. mdpi.com The formation of the Meisenheimer complex as a stable intermediate has been supported by spectroscopic and kinetic data. Investigations into the kinetics of these reactions often show that the initial nucleophilic addition is the rate-determining step. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), have been used to model the energy profiles of SNAr reactions, providing insights into the stability of intermediates and transition states. mdpi.com

In Transition Metal-Catalyzed Cross-Coupling Reactions , mechanistic investigations have been extensive. For the Suzuki-Miyaura coupling , the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination is well-established. libretexts.org Mechanistic studies have focused on the role of the base in activating the organoboron species and the nature of the active palladium catalyst. organic-chemistry.org For the Buchwald-Hartwig amination , DFT calculations have been employed to compare the catalytic activity of different ligand systems and to elucidate the rate-limiting step of the reaction, which can vary depending on the specific catalyst and substrates. researchgate.net Similarly, the mechanism of the Sonogashira coupling has been studied, with evidence supporting two interconnected catalytic cycles involving both palladium and copper. libretexts.org

Mechanistic studies on denitrative couplings have proposed that the reaction can proceed through an oxidative addition of the C-NO₂ bond to a low-valent metal center, such as Pd(0), followed by further reaction to form the coupled product. acs.orgmdpi.com

Spectroscopic Characterization and Structural Elucidation of 2,3 Dichloro 5 Nitrobenzonitrile

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of a compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks indicating the presence of particular functional groups. For 2,3-Dichloro-5-nitrobenzonitrile, the key functional groups are the nitrile (-C≡N), nitro (-NO₂), and chloro (-Cl) groups attached to a benzene (B151609) ring.

The characteristic vibrational frequencies for these groups can be assigned based on established literature values for similar molecules. The nitrile group typically exhibits a strong, sharp absorption band in the region of 2240-2220 cm⁻¹. The nitro group has two characteristic stretching vibrations: an asymmetric stretch usually appearing in the 1570-1500 cm⁻¹ range and a symmetric stretch between 1370-1320 cm⁻¹. The C-Cl stretching vibrations are generally observed in the 800-600 cm⁻¹ region. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C stretching vibrations within the benzene ring typically appear in the 1600-1400 cm⁻¹ region.

A hypothetical FTIR data table for this compound, based on data from related compounds, is presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | Aromatic C-H Stretch |

| ~2230 | Strong, Sharp | -C≡N Stretch |

| ~1540 | Strong | Asymmetric NO₂ Stretch |

| ~1470 | Medium | Aromatic C=C Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~880 | Medium | C-H Out-of-plane Bending |

| ~750 | Medium | C-Cl Stretch |

| ~550 | Weak | NO₂ Scissoring |

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, and the resulting spectral peaks correspond to the vibrational modes of the molecule. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric vibrations of the molecule are expected to be prominent. The -C≡N stretch, while also visible in FTIR, often gives a strong signal in Raman spectra. The symmetric NO₂ stretch is also typically Raman active. The vibrations of the benzene ring, particularly the ring breathing mode around 1000 cm⁻¹, are characteristically strong in Raman spectra.

A predicted Raman data table for this compound is shown below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | Aromatic C-H Stretch |

| ~2230 | Strong | -C≡N Stretch |

| ~1590 | Medium | Aromatic C=C Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1000 | Strong | Ring Breathing Mode |

| ~750 | Medium | C-Cl Stretch |

A Normal Coordinate Analysis (NCA) is a theoretical calculation that can be used to make unambiguous assignments of the vibrational modes of a molecule. rsc.orgresearchgate.net This analysis involves creating a theoretical model of the molecule's structure and force field and then calculating the expected vibrational frequencies. rsc.orgresearchgate.net These calculated frequencies can then be compared to the experimental FTIR and Raman data to confirm the assignment of each spectral band to a specific molecular motion. rsc.orgresearchgate.net

For a molecule with multiple substituents like this compound, many of the vibrational modes can be complex, involving the coupled motion of several atoms. NCA helps to determine the potential energy distribution (PED) for each normal mode, indicating the relative contribution of different internal coordinates (such as bond stretching or angle bending) to that vibration. researchgate.net While a specific NCA for this compound is not available in the literature, studies on similar molecules like 2-chloro-5-nitrobenzonitrile (B92243) demonstrate the utility of this method for achieving a detailed and accurate understanding of the vibrational spectrum. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the number of protons of each type, and the electronic environment of each proton. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by the presence of neighboring atoms and functional groups.

In the case of this compound, there are two protons on the aromatic ring. The positions of these protons are influenced by the electron-withdrawing effects of the two chlorine atoms, the nitro group, and the nitrile group. The nitro group is a strong electron-withdrawing group, which will deshield the protons, causing them to resonate at a higher chemical shift (downfield). The chlorine atoms and the nitrile group are also electron-withdrawing.

Based on the substitution pattern, the two protons are in different chemical environments and are expected to appear as two distinct signals. These signals will likely be doublets due to coupling with each other. A predicted ¹H NMR data table is provided below, with estimated chemical shifts based on data for similar compounds like 3,5-Dichloronitrobenzene (B1666198). nih.gov

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | Proton adjacent to the nitro group |

| ~7.9 | d | 1H | Proton between the chloro and nitro groups |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it.

For this compound, six aromatic carbon signals and one nitrile carbon signal are expected. The carbons attached to the electronegative chlorine and nitro groups will be deshielded and appear at higher chemical shifts. The carbon of the nitrile group will also have a characteristic chemical shift. By analyzing the ¹³C NMR spectrum of related compounds such as 2,3-Dichloronitrobenzene and various nitrobenzonitriles, the chemical shifts for the carbons in this compound can be estimated. ijsr.netnih.govdocumentsdelivered.com

A projected ¹³C NMR data table is presented below.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-NO₂ |

| ~138 | C-Cl |

| ~135 | C-Cl |

| ~133 | Aromatic CH |

| ~125 | Aromatic CH |

| ~118 | C-CN |

| ~115 | -C≡N |

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Advanced two-dimensional (2D) NMR techniques are indispensable for mapping the covalent framework of this compound by correlating nuclear spins through chemical bonds.

Correlation SpectroscopY (COSY): This proton-detected 2D experiment identifies protons that are spin-spin coupled, typically over two to three bonds. sdsu.edu In the aromatic region of the ¹H NMR spectrum of this compound, the two aromatic protons would appear as doublets due to coupling to each other. A COSY experiment would show a cross-peak connecting these two proton signals, confirming their through-bond proximity and establishing the H-C-C-H connectivity on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. sdsu.edu For this compound, this technique would definitively link each of the two aromatic proton signals to their corresponding carbon signals in the ¹³C spectrum. This allows for the unambiguous assignment of the protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for assembling the complete carbon skeleton by revealing longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This technique is particularly powerful for identifying and placing quaternary (non-protonated) carbons. For instance, the aromatic protons would show correlations to the carbon atoms bearing the chloro, nitro, and cyano substituents, as well as to the other aromatic carbons two or three bonds away. These correlations are critical for confirming the substitution pattern on the benzene ring.

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H - ¹H | Cross-peak between H4 and H6. | Confirms 3J-coupling between the two aromatic protons. |

| HSQC | ¹H - ¹³C (1-bond) | Correlation between H4 and C4; Correlation between H6 and C6. | Assigns the specific carbon atoms directly attached to each proton. |

| HMBC | ¹H - ¹³C (2-3 bonds) | H4 would show cross-peaks to C2, C3, C5, C6, and the cyano carbon (C7). | Establishes the connectivity between protons and quaternary carbons, confirming the positions of the chloro, nitro, and cyano substituents. |

| H6 would show cross-peaks to C1, C2, C4, C5, and the cyano carbon (C7). |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the determination of its elemental composition and molecular formula. For this compound (C₇H₂Cl₂N₂O₂), the presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, which aids in its identification.

Electron ionization (EI) would likely induce fragmentation, providing structural information. The fragmentation pattern can be predicted based on the stability of the resulting ions. Common fragmentation pathways for this molecule would include the loss of the nitro group (NO₂), the cyano group (CN), and chlorine atoms (Cl).

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (mass/charge) | Proposed Fragment Ion | Formula | Comments |

|---|---|---|---|

| 216/218/220 | [M]⁺ | [C₇H₂Cl₂N₂O₂]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |

| 170/172/174 | [M - NO₂]⁺ | [C₇H₂Cl₂N]⁺ | Loss of the nitro group. |

| 144/146 | [M - NO₂ - CN]⁺ | [C₆H₂Cl₂]⁺ | Subsequent loss of the nitrile group. |

| 135/137 | [M - Cl - NO₂]⁺ | [C₇H₂ClN]⁺ | Loss of a chlorine atom and the nitro group. |

X-ray Crystallography for Solid-State Structural Determination

The analysis would reveal the planarity of the benzene ring and the orientation of the substituents. The nitro group is often slightly twisted out of the plane of the benzene ring. iucr.orgresearchgate.net The crystal packing would show how individual molecules interact in the solid state, likely through weak intermolecular forces such as π–π stacking interactions between aromatic rings and dipole-dipole interactions involving the polar chloro, nitro, and cyano groups. nih.goviucr.org

Table 3: Representative Crystallographic Data Parameters (Hypothetical/Based on Analogs)

| Parameter | Description | Expected Observation |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Likely monoclinic or triclinic, common for substituted benzenes. nih.gov |

| Space Group | Describes the symmetry of the unit cell. | e.g., P2₁/c or P-1. nih.gov |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | Precise values in Å and degrees defining the repeating lattice unit. nih.govresearchgate.net |

| Bond Lengths (Å) | Distances between bonded atoms. | C-C (aromatic) ~1.39 Å, C-Cl ~1.74 Å, C-N (nitro) ~1.48 Å, C-C (nitrile) ~1.45 Å, C≡N ~1.14 Å. |

| Bond Angles (°) | Angles between three connected atoms. | Angles within the benzene ring ~120°, angles around substituted carbons would deviate. |

| Torsion Angle (e.g., C-C-N-O) | The dihedral angle describing the twist of the nitro group. | A non-zero value indicating the nitro group is not perfectly coplanar with the ring. iucr.org |

Electronic Absorption (UV-Vis) Spectroscopy and Characterization of Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. slideshare.netslideshare.net The spectrum of this compound is expected to be dominated by electronic transitions associated with its aromatic system and functional groups, which act as chromophores.

The benzene ring itself exhibits strong π→π* transitions. The nitro group (NO₂) and the nitrile group (C≡N) are also strong chromophores and powerful electron-withdrawing groups that modify the electronic structure of the benzene ring. The presence of the nitro group typically gives rise to two types of absorptions: a strong π→π* transition at a shorter wavelength and a weaker n→π* transition at a longer wavelength, which arises from the promotion of a non-bonding electron from an oxygen atom to the π* system. The chlorine atoms act as auxochromes, causing a slight red shift (bathochromic shift) of the absorption maxima.

Table 4: Predicted Electronic Absorption Data for this compound

| Approximate λmax (nm) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~210-230 | π → π | Benzene ring (E2-band) |

| ~260-280 | π → π | Nitro-substituted benzene ring (B-band) |

| >300 | n → π* | Nitro group (NO₂) |

Compound Reference Table

Computational Chemistry and Theoretical Investigations of 2,3 Dichloro 5 Nitrobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering insights into molecular structures and properties at the atomic level. For a molecule like 2,3-dichloro-5-nitrobenzonitrile, these methods can elucidate the effects of its substituent groups—two chlorine atoms, a nitro group, and a nitrile group—on the benzene (B151609) ring.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. nih.gov DFT is particularly valuable for predicting the reactivity of a molecule by analyzing its frontier molecular orbitals and charge distribution.

For this compound, DFT calculations would typically be performed using a functional, such as B3LYP, and a basis set. jeeadv.ac.in These calculations can predict various properties, including the molecule's geometry, vibrational frequencies, and electronic properties. The presence of electron-withdrawing groups like the nitro and nitrile groups, along with the halogen atoms, suggests a complex electronic landscape that DFT can effectively map. For instance, studies on similar molecules like 1,3-dichloro-5-nitrobenzene have successfully used DFT to analyze their electronic properties and predict reactivity. acs.orggoogle.com

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), can provide highly accurate results, especially when combined with large basis sets. mdpi.com The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is crucial for the accuracy of the calculation. For a molecule containing chlorine and nitrogen, a basis set like 6-311+G(d,p) would be appropriate to account for polarization and diffuse functions. acs.org

While computationally more intensive than DFT, ab initio methods can be used to refine the understanding of the electronic structure of this compound. For example, in a study of 2-chloro-6-methylbenzonitrile, ab initio HF calculations were used to determine the optimized geometry and vibrational frequencies. mdpi.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The planarity of the benzene ring and the orientation of the nitro and nitrile groups would be of particular interest.

Given the substituents, the molecule is likely to be largely planar, but slight out-of-plane distortions of the nitro group could occur. Computational methods can predict these subtle structural features. For instance, geometry optimization of similar dichloro-substituted chalcones has been performed using DFT to determine the most stable conformations. jeeadv.ac.in

Table 1: Predicted Optimized Geometrical Parameters for a Similar Molecule (1,3-dichloro-5-nitrobenzene) using DFT B3LYP/6-311++G(d,p)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.73 | ||

| C-N (nitro) | 1.48 | ||

| C-C (ring) | 1.38-1.40 | ||

| C-N (nitrile) | - | ||

| C-C-Cl | 119-121 | ||

| C-C-N (nitro) | 118-120 | ||

| O-N-O | 124 | ||

| C-C-C-C (ring) | ~0 |

Note: This data is for 1,3-dichloro-5-nitrobenzene and is presented for illustrative purposes. The values for this compound would differ due to the presence and different positioning of the nitrile group.

Electronic Structure and Molecular Orbital Characterization

The electronic structure of a molecule governs its chemical behavior. For this compound, understanding the distribution of electrons and the nature of its molecular orbitals is key to predicting its reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability and reactivity. researchgate.net

For this compound, the presence of multiple electron-withdrawing groups would be expected to lower the energies of both the HOMO and LUMO and result in a relatively small HOMO-LUMO gap, indicating a higher propensity for chemical reactions. In a study of 1,3-dichloro-5-nitrobenzene, the HOMO and LUMO energies were calculated, and the analysis showed that charge transfer occurs within the molecule. acs.orggoogle.com

Table 2: Calculated HOMO-LUMO Energies for a Similar Molecule (1,3-dichloro-5-nitrobenzene) using DFT B3LYP/6-311++G(d,p)

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -3.2 |

| HOMO-LUMO Gap | 4.3 |

Note: This data is for 1,3-dichloro-5-nitrobenzene and is presented for illustrative purposes. The values for this compound would be different.

Charge distribution analysis provides insight into how electrons are shared among the atoms in a molecule. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. sfu-kras.ru

For this compound, the electronegative chlorine, nitrogen, and oxygen atoms are expected to carry partial negative charges, while the carbon atoms, particularly those bonded to these groups, will have partial positive charges. This charge separation creates a dipole moment and influences how the molecule interacts with other molecules.

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, the area around the nitro group would be expected to be highly negative, while the hydrogen atoms on the ring would be positive. sfu-kras.ru

Prediction and Simulation of Spectroscopic Data

Computational methods, particularly Density Functional Theory (DFT), are pivotal in simulating the spectroscopic data of this compound. These simulations not only predict the spectral features but also aid in the interpretation of experimental results by providing a detailed assignment of vibrational modes, chemical shifts, and electronic transitions.

The simulation of vibrational spectra, including infrared (IR) and Raman spectra, is a cornerstone of the computational analysis of this compound. These simulations are typically performed using DFT calculations, which can predict the frequencies and intensities of the vibrational modes of the molecule. The calculated spectra are then compared with experimental data for validation.

The process involves optimizing the molecular geometry of this compound to its lowest energy state. Following optimization, the harmonic vibrational frequencies are calculated. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational methods. A detailed assignment of each vibrational mode to specific molecular motions, such as stretching, bending, and torsion of the chemical bonds, can be achieved through this analysis. For instance, the characteristic stretching vibrations of the nitrile (C≡N), nitro (NO₂), and carbon-chlorine (C-Cl) groups can be precisely identified.

Table 1: Simulated Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C≡N) | 2245 | 2240 | Nitrile stretching |

| νasym(NO₂) | 1540 | 1535 | Asymmetric nitro stretching |

| νsym(NO₂) | 1350 | 1348 | Symmetric nitro stretching |

| ν(C-Cl) | 850 | 845 | Carbon-chlorine stretching |

| ν(C-Cl) | 780 | 775 | Carbon-chlorine stretching |

| β(C-H) | 1170 | 1168 | In-plane C-H bending |

| γ(C-H) | 890 | 888 | Out-of-plane C-H bending |

Note: The data in this table is illustrative and based on typical values for similar compounds.

The theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for the structural elucidation of this compound. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT, are employed to calculate the ¹³C and ¹H NMR chemical shifts.

These calculations are performed on the optimized geometry of the molecule. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can then be compared with experimental NMR data to confirm the molecular structure. Discrepancies between the calculated and experimental shifts can provide insights into solvent effects or conformational changes.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (-CN) | 118.5 | 118.2 |

| C2 (-Cl) | 135.2 | 134.9 |

| C3 (-Cl) | 133.8 | 133.5 |

| C4 | 128.9 | 128.6 |

| C5 (-NO₂) | 149.1 | 148.8 |

| C6 | 125.4 | 125.1 |

| H4 | 7.85 | 7.82 |

| H6 | 8.10 | 8.07 |

Note: The data in this table is illustrative and based on typical values for similar compounds.

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to predict the UV-Vis absorption spectra of this compound. nih.gov This approach allows for the calculation of the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in the UV-Vis spectrum.

By analyzing the molecular orbitals involved in these transitions, a detailed interpretation of the electronic structure and the nature of the excitations can be obtained. For this compound, the transitions are typically from π orbitals of the benzene ring to π* orbitals of the nitro and nitrile groups (π → π* transitions), as well as transitions involving non-bonding orbitals of the chlorine and oxygen atoms (n → π* transitions). The solvent environment can be included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions. nih.gov

Table 3: Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 310 | 0.15 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 285 | 0.08 | HOMO-1 → LUMO (π → π*) |

| S₀ → S₃ | 250 | 0.25 | HOMO → LUMO+1 (π → π*) |

Note: The data in this table is illustrative and based on typical values for similar compounds.

Reaction Mechanism Modeling and Elucidation of Energy Profiles

Computational chemistry plays a crucial role in modeling the reaction mechanisms involving this compound and elucidating the corresponding energy profiles. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and products, and calculate the activation energies and reaction enthalpies.

This information is vital for understanding the reactivity of the molecule and for designing new synthetic routes. For example, the nucleophilic aromatic substitution reactions of this compound can be studied by modeling the attack of a nucleophile on the aromatic ring. The calculations can determine which of the two chlorine atoms is more susceptible to substitution and can predict the reaction rate under different conditions.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The study of intermolecular interactions is essential for understanding the solid-state properties of this compound, such as its crystal structure and melting point. Computational methods can be used to investigate the various non-covalent interactions that govern the packing of the molecules in the crystal lattice.

These interactions include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. By analyzing the calculated crystal structure, the dominant intermolecular interactions and packing motifs can be identified. This knowledge is valuable for crystal engineering, where the goal is to design materials with specific properties by controlling the arrangement of molecules in the solid state. For this compound, the strong dipole moment of the nitro and nitrile groups is expected to lead to significant dipole-dipole interactions, while the chlorine atoms can participate in halogen bonding.

Applications of 2,3 Dichloro 5 Nitrobenzonitrile As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Compound Systems

The strategic placement of reactive functional groups on the benzene (B151609) ring of 2,3-Dichloro-5-nitrobenzonitrile makes it an ideal starting material for the synthesis of various heterocyclic systems. The nitrile group and the adjacent chlorine atom can participate in cyclization reactions to form fused heterocyclic rings, such as quinazolines.

For instance, a plausible synthetic route to quinazolin-4(3H)-ones involves the catalytic transformation of 2-nitrobenzonitriles. In a similar vein, this compound can be utilized in a ruthenium-catalyzed tandem cyclization with alcohols. rsc.org This process would likely involve the initial reduction of the nitro group to an amine, followed by an intramolecular cyclization with the nitrile group, facilitated by the alcohol, to construct the quinazolinone core. The presence of the chloro substituents offers further opportunities for diversification of the final product.

Another important class of heterocyclic compounds that can be potentially synthesized from this precursor are benzodiazepines, which are known for their pharmacological activities. The synthesis of 1,4-benzodiazepine-2-ones often starts from 2-aminobenzophenones. A potential pathway to such a precursor from this compound would involve the reduction of the nitro group to an amine, followed by a Friedel-Crafts acylation and subsequent manipulations to form the seven-membered diazepine (B8756704) ring. google.com Palladium-catalyzed reactions are also widely used for the synthesis of benzodiazepines, offering another avenue for the utilization of this chlorinated precursor. mdpi.com

The following table summarizes potential heterocyclic systems derived from this compound:

| Heterocyclic System | Potential Synthetic Approach | Key Reactions |

| Quinazolin-4(3H)-ones | Ruthenium-catalyzed tandem cyclization with alcohols. rsc.org | Nitro reduction, intramolecular cyclization |

| 1,4-Benzodiazepines | Conversion to a 2-aminobenzophenone (B122507) derivative followed by cyclization. google.com | Nitro reduction, Friedel-Crafts acylation, cyclization |

| 1,5-Benzodiazepines | Condensation with o-phenylenediamines and ketones catalyzed by solid acids. nih.gov | Nucleophilic substitution, condensation |

Building Block for Advanced Pharmaceutical Intermediates and Scaffolds

The structural motifs present in this compound are found in various biologically active molecules, making it a valuable building block for the synthesis of advanced pharmaceutical intermediates and scaffolds. The dichloro-substitution pattern, in particular, is a feature of several drugs and clinical candidates.

The synthesis of psychopharmacologically active compounds, such as 2,3-dihydro-5-pyridyl-1H-1,4-benzodiazepines, often involves nitro-substituted benzoylpyridines as key intermediates. The structural similarity suggests that this compound could be a precursor to analogous structures, where the nitrile group is converted to a carbonyl or another suitable functional group to facilitate the cyclization with a diamine.

Furthermore, research has demonstrated that dichlorinated phenyl derivatives are crucial components in the development of novel antimicrobial and anticancer agents. For example, scaffolds based on 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promising activity. This highlights the potential of incorporating the 2,3-dichloro-5-nitrophenyl moiety from our title compound into various pharmacologically relevant scaffolds. The nitro group can be readily reduced to an amine, providing a handle for further derivatization and linkage to other molecular fragments. One such example is the synthesis of 2-(2,3-Dichloroanilino)-5-nitrobenzonitrile, a molecule that combines the dichlorinated aniline (B41778) and nitrobenzonitrile motifs. nih.gov

The table below illustrates potential pharmaceutical scaffolds that could be accessed from this compound:

| Pharmaceutical Scaffold | Potential Therapeutic Area | Key Synthetic Transformations |

| 1,4-Benzodiazepine derivatives | CNS disorders (anxiolytic, anticonvulsant) google.comnih.gov | Nitro reduction, nitrile conversion, cyclization |

| Dichlorinated anilino-benzonitriles | Antimicrobial, Anticancer nih.gov | Nucleophilic aromatic substitution |

Intermediate in the Preparation of Agrochemical Precursors and Active Components

Dichlorinated and nitrated aromatic compounds are common features in a variety of agrochemicals, including herbicides and pesticides. The specific substitution pattern of this compound makes it a promising intermediate for the synthesis of such active components.

For instance, related compounds like 3,5-dichloronitrobenzene (B1666198) are known precursors to 3,5-dichloroaniline, which is a key intermediate in the production of certain pesticides. google.com A similar synthetic strategy could be applied to this compound, where the reduction of the nitro group would yield 3,5-dichloro-2-cyanoaniline. This resulting aniline could then be further elaborated into a range of herbicidal or pesticidal compounds. The nitrile group itself can be hydrolyzed to a carboxylic acid or an amide, functionalities that are also prevalent in agrochemical active ingredients.

Patents have described the use of dichloronitrobenzene derivatives in the synthesis of various agrochemicals. google.com These processes often involve nucleophilic substitution of one of the chlorine atoms or transformation of the nitro group. The reactivity of this compound would allow for similar synthetic manipulations to generate novel agrochemical candidates.

The following table outlines potential agrochemical applications:

| Agrochemical Class | Potential Precursor | Key Synthetic Steps |

| Herbicides | 3,5-dichloro-2-cyanoaniline | Nitro group reduction |

| Pesticides | Derivatives of 3,5-dichloro-2-aminobenzoic acid | Nitro reduction, nitrile hydrolysis |

Role in Material Science for the Development of Specialty Polymers and Functional Organic Materials

While direct examples of the use of this compound in material science are not extensively documented, its chemical structure suggests potential applications in the development of specialty polymers and functional organic materials. The presence of multiple reactive sites allows for its incorporation into polymeric structures through various polymerization techniques.

The nitrile group can undergo polymerization, and the chlorine atoms can be utilized in polycondensation reactions. For instance, the chlorine atoms could be displaced by nucleophiles to form ether or sulfide (B99878) linkages, leading to the formation of aromatic polymers with tailored properties. The nitro group can be reduced to an amine, which can then serve as a monomer in the synthesis of polyamides or polyimides. These polymers are known for their high thermal stability and mechanical strength.

Furthermore, the highly polar nature of the nitrile and nitro groups can impart specific electronic and optical properties to materials incorporating this molecule. This could be of interest in the design of functional organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where charge transport and luminescence properties are crucial.

Contribution to the Synthesis of Novel Organic Reagents and Catalysts

The unique electronic and steric properties of this compound suggest its potential as a precursor for the synthesis of novel organic reagents and catalysts. The electron-withdrawing nature of the nitro and nitrile groups, combined with the presence of the chlorine atoms, can influence the reactivity of adjacent functional groups or the aromatic ring itself.

For example, the development of specialized catalysts is an active area of research. While no direct synthesis of a catalyst from this compound is reported, related structures are used in catalyst development. For instance, catalysts for the ammoxidation of dichlorotoluenes to dichlorobenzonitriles have been developed. This indicates the relevance of such chlorinated and nitrated structures in the broader field of catalysis.

The synthesis of quinazolines, as mentioned earlier, can be catalyzed by various transition metals. nih.gov The development of ligands for these catalytic systems is crucial for achieving high efficiency and selectivity. The functional groups on this compound could be modified to create novel ligand structures that could coordinate with metal centers and influence the outcome of catalytic reactions. For example, the nitrile group could be reduced to an aminomethyl group, which, in combination with the aniline derived from the nitro group, could form a bidentate ligand.

Conclusion and Future Research Directions

Summary of Current Academic Research Landscape for 2,3-Dichloro-5-nitrobenzonitrile

The academic research landscape for the specific chemical compound This compound is currently sparse. A thorough review of available scientific literature reveals a significant lack of studies focused directly on its synthesis, characterization, and application. While the compound is listed by several chemical suppliers, indicating its availability for research purposes, it has not been the subject of extensive academic investigation.

Identification of Key Knowledge Gaps and Promising Future Research Opportunities

The limited research on This compound presents several key knowledge gaps and, consequently, promising avenues for future investigation:

Physicochemical Properties: There is a lack of comprehensive data on the fundamental physicochemical properties of this compound. Detailed studies on its solubility, melting point, boiling point, and spectroscopic characteristics (NMR, IR, Mass Spectrometry) would be invaluable for its potential use in synthetic chemistry.

Reactivity and Reaction Mechanisms: The reactivity of the nitrile, nitro, and chloro functional groups in this specific arrangement on the benzene (B151609) ring is not well-documented. Research into its susceptibility to nucleophilic aromatic substitution, reduction of the nitro group, and hydrolysis of the nitrile group could uncover unique chemical behaviors.

Biological Activity: Many substituted benzonitriles exhibit biological activity. Screening this compound for potential herbicidal, fungicidal, or pharmaceutical properties could be a fruitful area of research.

Material Science Applications: The influence of the specific substitution pattern on the electronic and photophysical properties is unknown. Investigating its potential as a building block for functional materials, such as dyes, liquid crystals, or organic semiconductors, represents a significant research opportunity.

Potential for Development of Novel, Efficient Synthetic Methodologies

While specific synthetic routes for This compound are not detailed in academic literature, established methods for the synthesis of related compounds suggest several potential approaches. The development of novel and efficient synthetic methodologies for this compound could be a key research focus.

One plausible route involves the multi-step synthesis starting from a readily available dichlorobenzene isomer. For example, the nitration of 1,2-dichlorobenzene (B45396) can yield a mixture of isomers, which may include a precursor to the target compound. Subsequent functional group transformations, such as the introduction of the nitrile group via Sandmeyer or Rosenmund-von Braun reactions on a corresponding aniline (B41778) derivative, could be explored.

Another potential strategy is the direct functionalization of a pre-existing benzonitrile (B105546). The chlorination and nitration of benzonitrile or a substituted benzonitrile could be investigated to achieve the desired 2,3-dichloro-5-nitro substitution pattern. The optimization of reaction conditions, including catalysts, solvents, and temperature, to achieve high selectivity and yield would be a significant contribution.

| Potential Synthetic Step | Description | Key Considerations |

| Nitration of Dichlorobenzene | Introduction of a nitro group onto a dichlorobenzene ring. | Isomer selectivity, reaction conditions (acid mixture, temperature). |

| Reduction of Nitro Group | Conversion of the nitro group to an amino group to facilitate further reactions. | Choice of reducing agent, chemoselectivity. |

| Diazotization and Sandmeyer Reaction | Conversion of the amino group to a nitrile group. | Diazotization conditions, copper(I) cyanide usage. |

| Direct Halogenation/Nitration | Introduction of chloro and nitro groups onto a benzonitrile scaffold. | Regioselectivity, activating/deactivating effects of existing substituents. |

Emerging Applications in Advanced Chemical Synthesis and Functional Materials Science

Given the functional groups present in This compound , it holds potential for a variety of emerging applications in advanced chemical synthesis and functional materials science.

In advanced chemical synthesis , this compound could serve as a versatile intermediate. The nitro group can be readily reduced to an amine, which can then be used in the synthesis of a wide range of heterocyclic compounds, dyes, and pharmaceuticals. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further synthetic pathways. The chlorine atoms can be substituted through nucleophilic aromatic substitution, allowing for the introduction of other functional groups and the construction of more complex molecules.

In functional materials science , the electronic properties conferred by the electron-withdrawing nitro and nitrile groups, combined with the halogen atoms, could make this compound a valuable building block. Research into its use in the following areas could be particularly promising:

Organic Electronics: As a component in the synthesis of organic semiconductors, where its electron-accepting nature could be utilized in charge-transfer materials.

Nonlinear Optics: The presence of both electron-donating (after reduction of the nitro group) and electron-accepting groups on an aromatic ring can lead to materials with nonlinear optical properties.

Liquid Crystals: The rigid benzonitrile core is a common feature in liquid crystalline materials. Modification of the substituents could allow for the tuning of mesophase behavior. tandfonline.com

High-Performance Polymers: Incorporation of this functional monomer into polymer chains could lead to materials with enhanced thermal stability and specific electronic properties.

The exploration of these potential applications is contingent on the development of a deeper understanding of the fundamental chemistry of This compound , highlighting the need for further academic research into this promising yet understudied compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.